

m-PEG24-Br: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *m*-PEG24-Br

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An In-depth Technical Guide on the Applications of **m-PEG24-Br** in Research for Scientists and Drug Development Professionals

Abstract

m-PEG24-Br, or methoxy-poly(ethylene glycol)-24-bromide, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a valuable tool in biomedical research, particularly in the fields of bioconjugation and drug delivery. Its defining features include a methoxy-terminated, 24-unit PEG chain that imparts hydrophilicity and biocompatibility, and a terminal bromide group that serves as a reactive handle for covalent modification of various biomolecules. This guide provides a comprehensive overview of the core applications of **m-PEG24-Br**, detailing its use in the PEGylation of proteins and peptides, the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of advanced drug delivery systems. This document includes a compilation of physicochemical properties, detailed experimental protocols, and quantitative data to facilitate its practical application in the laboratory.

Introduction to PEGylation and m-PEG24 Linkers

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules such as proteins, peptides, or small molecule drugs.^[1] This chemical modification is a widely employed strategy in drug development to enhance the therapeutic properties of various agents. The introduction of a PEG linker can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule by:

- **Increasing Hydrophilicity and Solubility:** The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.^[2]
- **Prolonging Circulation Half-Life:** The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its presence in the bloodstream.
- **Reducing Immunogenicity:** PEGylation can mask antigenic sites on proteins, reducing the likelihood of an immune response.

m-PEG24-Br belongs to the family of monofunctional PEG linkers, characterized by a methoxy group at one terminus and a reactive functional group at the other. The methoxy cap prevents crosslinking reactions, ensuring a 1:1 conjugation ratio. The 24-unit ethylene glycol chain provides a balance of sufficient length to confer the benefits of PEGylation while maintaining a discrete molecular weight, which simplifies characterization and ensures batch-to-batch consistency.

Physicochemical Properties of m-PEG24-Br and Related Derivatives

The selection of a PEG linker is often guided by its specific physicochemical properties. The following table summarizes the key properties of **m-PEG24-Br** and other commonly used m-PEG24 derivatives for comparison.

Derivative	Chemical Formula	Molecular Weight (g/mol)	Reactive Group	Reactivity
m-PEG24-Br	C49H99BrO24	~1168	Bromide (-Br)	Nucleophiles (e.g., thiols)
m-PEG24-NHS Ester	C54H103NO28	1214.4	N-Hydroxysuccinimide Ester	Primary Amines
m-PEG24-Acid	C50H100O26	1117.3	Carboxylic Acid (-COOH)	Amines (with activators)
m-PEG24-Amine	C49H101NO24	1088.3	Amine (-NH2)	Carboxylic Acids, NHS Esters
m-PEG24-Maleimide	C56H106N2O27	1239.5	Maleimide	Thiols
m-PEG24-Azide	C49H99N3O24	1114.3	Azide (-N3)	Alkynes (Click Chemistry)
m-PEG24-Alcohol	C49H100O25	1089.3	Hydroxyl (-OH)	Further derivatization

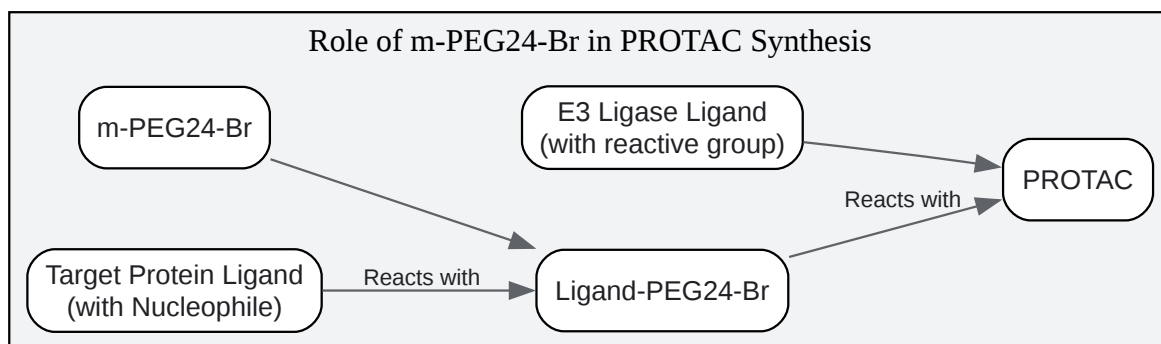
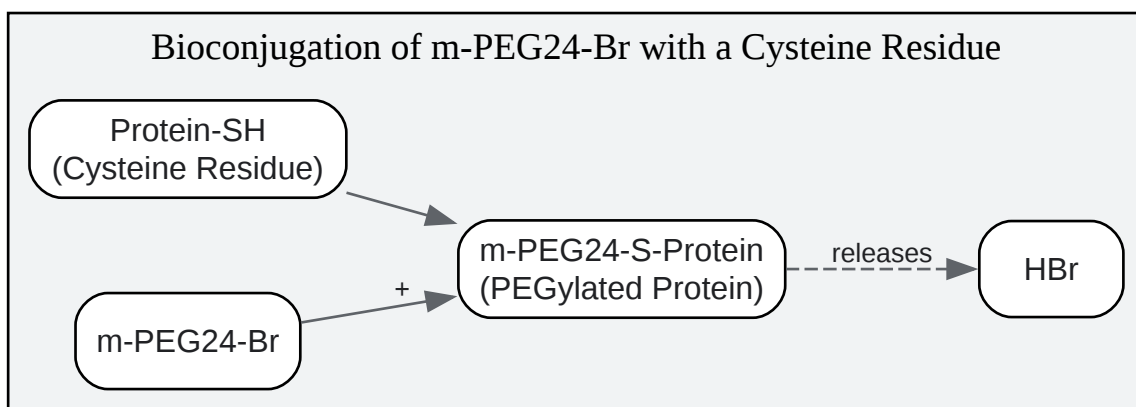
Note: The exact molecular weight may vary slightly between suppliers.

Core Research Applications of m-PEG24-Br

The terminal bromide of **m-PEG24-Br** serves as a versatile reactive group for conjugation to various nucleophiles, with a particular utility in targeting thiol groups.

Bioconjugation with Thiol-Containing Molecules

A primary application of **m-PEG24-Br** is the site-specific modification of proteins and peptides at cysteine residues. The bromide is a good leaving group that readily undergoes nucleophilic substitution with the sulfhydryl group of a cysteine to form a stable thioether bond.[3] This reaction is a cornerstone of bioconjugation chemistry, enabling the precise attachment of the PEG linker to a desired location within a biomolecule.



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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. enovatia.com [enovatia.com]
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